molecular formula C5H11NO2 B8013183 (3r,4r)-4-(hydroxymethyl)pyrrolidin-3-ol CAS No. 215922-95-5

(3r,4r)-4-(hydroxymethyl)pyrrolidin-3-ol

Cat. No.: B8013183
CAS No.: 215922-95-5
M. Wt: 117.15 g/mol
InChI Key: BSQXZHMREYHKOM-UHNVWZDZSA-N
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Description

(3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol is a chiral pyrrolidine derivative with a hydroxymethyl substituent at the 4-position and a hydroxyl group at the 3-position. This compound has garnered significant attention due to its role as a transition state (TS) mimic in biochemical studies and as a precursor in pharmaceutical synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c7-3-4-1-6-2-5(4)8/h4-8H,1-3H2/t4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSQXZHMREYHKOM-UHNVWZDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](CN1)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80435210
Record name (3R,4R)-(4-Hydroxypyrrolidin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80435210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215922-95-5, 267421-93-2
Record name rel-(3R,4R)-4-Hydroxy-3-pyrrolidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=215922-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R,4R)-(4-Hydroxypyrrolidin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80435210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3r,4r)-4-(hydroxymethyl)pyrrolidin-3-ol typically involves the reduction of a suitable precursor, such as a pyrrolidinone derivative. One common method is the catalytic hydrogenation of (3R,4R)-4-hydroxypyrrolidin-3-one using a palladium catalyst under hydrogen gas. The reaction is usually carried out in an alcohol solvent, such as methanol or ethanol, at room temperature and atmospheric pressure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of chiral catalysts or chiral resolution techniques can ensure the production of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(3r,4r)-4-(hydroxymethyl)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form a fully saturated pyrrolidine derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products Formed

    Oxidation: Formation of (3R,4R)-4-oxopyrrolidin-3-yl)methanol.

    Reduction: Formation of (3R,4R)-4-hydroxypyrrolidine.

    Substitution: Formation of (3R,4R)-(4-halopyrrolidin-3-yl)methanol derivatives.

Scientific Research Applications

Chemical Synthesis Applications

(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol serves as a crucial chiral building block in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions:

Types of Reactions

  • Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes using agents like pyridinium chlorochromate (PCC).
  • Reduction : It can be reduced to (3R,4R)-4-hydroxypyrrolidine using lithium aluminum hydride (LiAlH4_4).
  • Substitution : The hydroxyl group can be substituted with other functional groups using tosyl chloride (TsCl) in the presence of a base.

Common Reagents

Reaction TypeReagentsMajor Products
OxidationPCC(3R,4R)-4-oxopyrrolidine
ReductionNaBH4_4, LiAlH4_4(3R,4R)-4-hydroxypyrrolidine
SubstitutionTsCl, Base (e.g., Pyridine)(3R,4R)-4-tosyloxypyrrolidine

Biological Applications

The compound has shown promising biological activities, particularly in neuropharmacology and antiviral drug development.

Neuropharmacological Effects

Research indicates that this compound inhibits GABA uptake in glial cells. This inhibition suggests potential therapeutic applications for conditions like epilepsy and anxiety disorders by enhancing GABAergic signaling.

Antiviral Properties

As a precursor for nucleoside analogs, this compound has been investigated for its antiviral activity against herpes simplex virus (HSV) and cytomegalovirus (CMV).

Case Studies

  • Neuropharmacological Study : A study demonstrated that at specific concentrations, the compound significantly reduced GABA uptake in glial cells, indicating its potential as a therapeutic agent for neurological disorders characterized by impaired GABA signaling.
  • Antiviral Activity Study : Another study focused on synthesizing nucleoside analogs from this compound, which exhibited potent antiviral activity against HSV and CMV.

Industrial Applications

In industrial settings, this compound is utilized in the production of fine chemicals and as a precursor for agrochemicals. Its ability to serve as an intermediate in pharmaceutical synthesis further highlights its industrial relevance.

Mechanism of Action

The mechanism of action of (3r,4r)-4-(hydroxymethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and methanol groups can form hydrogen bonds with active sites, influencing the activity of the target molecules. The pyrrolidine ring can also interact with hydrophobic pockets, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Structural Modification Biological Activity/Application Key References
(3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol Parent compound; hydroxymethyl at C4 BER glycosylase inhibition (Kd ~ pM)
(3R,4R)-4-Fluoropyrrolidin-3-ol hydrochloride Fluorine replaces hydroxymethyl at C4 Potential pharmaceutical intermediate
((3R,4R)-4-Methylpyrrolidin-3-yl)methanol hydrochloride Methyl replaces hydroxymethyl at C4 Unspecified; structural analog
(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride Diastereomer with hydroxymethyl at C5 Unreported activity; synthetic intermediate
((3R,4S)-4-(3-Fluorophenyl)pyrrolidin-3-yl)methanol Fluorophenyl substituent at C4 Unspecified; likely CNS drug candidate

(a) Transition State Mimicry

  • Target Compound: Exhibits subnanomolar affinity (Kd ~ pM) for BER glycosylases due to its ability to mimic the TS of glycosidic bond cleavage .
  • Fluorinated Analog () : The electronegative fluorine atom may alter electrostatic interactions with enzyme active sites, though specific binding data are unavailable.

(c) Stereochemical Impact

  • The (3R,4R) configuration is essential for glycosidase inhibition, while diastereomers like (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol () show reduced or altered activity due to mismatched stereochemistry .

Biological Activity

(3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol is a chiral compound with significant biological activity and potential applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, synthesis pathways, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₅H₁₁NO₂
  • Molecular Weight : 115.15 g/mol
  • Functional Groups : Hydroxymethyl and pyrrolidine

The compound's structure features a pyrrolidine ring, which contributes to its biological interactions. The hydroxymethyl group enhances its ability to participate in hydrogen bonding, making it a versatile building block in drug design.

This compound interacts with various biological targets, primarily enzymes and receptors. Its mechanism of action includes:

  • Enzyme Interaction : The compound acts as a substrate for several enzymes, facilitating studies on enzyme kinetics and mechanisms.
  • Binding Affinity : The rigid pyrrolidine structure allows effective binding to active sites of enzymes, potentially modulating their activity .

Antiviral and Anticancer Properties

Research indicates that this compound serves as an important intermediate in synthesizing antiviral and anticancer agents. Its derivatives exhibit significant inhibitory effects on tumor cell lines by disrupting microtubule formation and inducing cell cycle arrest .

Case Study: Anticancer Activity

  • A derivative of this compound demonstrated sub-micromolar inhibition of tumor cell growth and effectively arrested cells at the G2/M phase of the cell cycle, highlighting its potential as an antimitotic agent .

Enzyme Mechanism Studies

The compound is utilized in biochemical assays to investigate enzyme mechanisms. For instance, it has been employed to study purine nucleoside phosphorylase (PNP) inhibition, crucial for understanding metabolic pathways in cancer .

Synthesis Pathways

The synthesis of this compound typically involves stereoselective reduction processes:

Reaction TypeReagentsConditions
OxidationPyridinium chlorochromateMild conditions
ReductionSodium borohydrideMild to strong conditions
SubstitutionTosyl chloride + Base (e.g., pyridine)Standard conditions

A common method includes the reduction of (3R,4R)-4-hydroxy-3-pyrrolidinone using sodium borohydride under mild conditions. This process is scalable for industrial applications.

Research Findings

Recent studies have highlighted the diverse applications of this compound:

  • Antiviral Applications : The compound has shown promise in synthesizing antiviral agents, contributing to the development of drugs targeting viral infections.
  • Enzyme Inhibition : It has been identified as a potent inhibitor of key enzymes involved in nucleotide metabolism .
  • Pharmacological Investigations : Ongoing research continues to explore its role in various therapeutic contexts, including cancer treatment and metabolic disorders .

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodCatalyst/SolventReaction TimeKey AdvantageReference
Asymmetric CycloadditionK₂CO₃, MeOH3 hHigh stereoselectivity
HydrogenolysisPd/C, MeOH, H₂24 hEnantiopure product generation

Basic: How is the stereochemical integrity of this compound validated experimentally?

Answer:

  • Chiral HPLC or NMR Analysis : Enantiomeric excess is confirmed using chiral stationary phases or NMR with chiral shift reagents.
  • X-ray Crystallography : Absolute configuration is determined via single-crystal X-ray diffraction, particularly when the compound is used as a precursor for crystallizable derivatives (e.g., transition state analogs in enzyme studies) .

Advanced: How can this compound serve as a transition state analog in studying DNA repair glycosylases?

Answer:
The compound mimics the oxacarbenium ion transition state during glycosidic bond cleavage. Key steps include:

Synthesis of Iminosugar Derivatives : this compound is functionalized to generate stable transition state analogs (e.g., 1NBn and 1N) .

Enzyme Binding Assays : DNA duplexes containing these analogs exhibit subnanomolar affinity (Kd ~ pM) for glycosylases like Fpg and hOGG1, enabling mechanistic studies of base excision repair .

Q. Table 2: Enzyme Affinity Data

GlycosylaseTransition State AnalogKd (pM)Paired BaseReference
Fpg1NBn0.5C
hOGG11N1.2A

Advanced: How to resolve contradictions in enantiomeric excess between synthetic methods?

Answer:
Discrepancies often arise from catalyst selection or reaction optimization . For example:

  • Catalyst Purity : Trace impurities in Pd/C (used in hydrogenolysis) may reduce enantioselectivity. Pre-treatment with chelating agents improves performance .
  • Temperature Control : Asymmetric cycloaddition requires strict temperature control (0°C to rt) to avoid racemization .
    Validate results using chiral HPLC and compare with literature optical rotation values .

Advanced: What strategies enable C-H functionalization of pyrrolidin-3-ol derivatives for medicinal chemistry applications?

Answer:
A redox-neutral α-C-H oxygenation method enables functionalization:

Generation of N-Aryliminium Intermediate : React (3R,4R)-pyrrolidine-3,4-diol with a monoprotected p-quinone under mild conditions.

Nucleophilic Addition : Introduce boronic acids to the iminium intermediate, yielding cis-2-substituted derivatives (e.g., 8-epi-lentiginosine) with retained stereochemistry .

Q. Table 3: Functionalization Examples

SubstrateNucleophileProductYield (%)Reference
(3R,4R)-pyrrolidine-3,4-diolPhenylboronic acidcis-2-Phenylpyrrolidin-3-ol85

Advanced: How to design assays for evaluating this compound’s inhibition of anthranilate phosphoribosyltransferase (ADEPT)?

Answer:

Retrosynthetic Design : Use this compound as a precursor for iminosugar inhibitors targeting ADEPT’s active site .

Kinetic Assays : Measure inhibition constants (Ki) using radioactive labeling (e.g., ³²P-radiolabeled PRPP) to track substrate turnover.

Structural Analysis : Co-crystallize the inhibitor with ADEPT to identify binding interactions via X-ray crystallography .

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